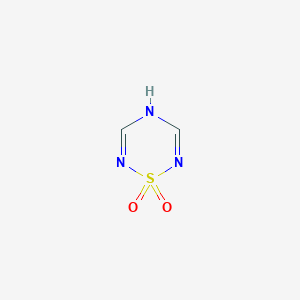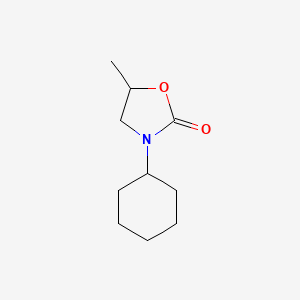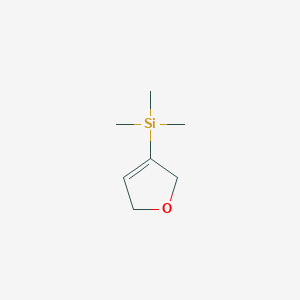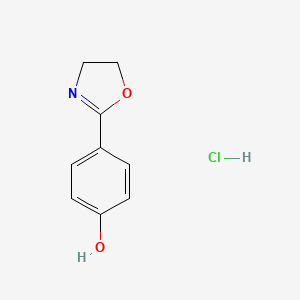
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6,2,4,6-Thiatriazine-1,1(4H)-dione typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. Common synthetic routes may include:
Cyclization of thiosemicarbazides: This method involves the reaction of thiosemicarbazides with suitable electrophiles under controlled conditions.
Oxidative cyclization: Using oxidizing agents to promote the formation of the thiatriazine ring from linear precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
化学反応の分析
Types of Reactions
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use as enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1lambda6,2,4,6-Thiatriazine-1,1(4H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
類似化合物との比較
Similar Compounds
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione derivatives: Compounds with similar core structures but different substituents.
Thiazoles: Another class of sulfur-containing heterocycles with different ring structures.
Triazines: Nitrogen-containing heterocycles with applications in various fields.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination can impart distinct chemical and biological properties, making it valuable for specialized applications.
特性
| 90380-04-4 | |
分子式 |
C2H3N3O2S |
分子量 |
133.13 g/mol |
IUPAC名 |
4H-1,2,4,6-thiatriazine 1,1-dioxide |
InChI |
InChI=1S/C2H3N3O2S/c6-8(7)4-1-3-2-5-8/h1-2H,(H,3,4,5) |
InChIキー |
XRZMJWVYXJGIKB-UHFFFAOYSA-N |
正規SMILES |
C1=NS(=O)(=O)N=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/no-structure.png)



![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)


![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
